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  • Product: 4-(Pyridin-2-yl)aniline hydrochloride
  • CAS: 518982-06-4

Core Science & Biosynthesis

Foundational

Physicochemical Characterization of 4-(Pyridin-2-yl)aniline Hydrochloride: A Guide to Melting Point and Thermal Stability Analysis

An In-Depth Technical Guide Abstract: 4-(Pyridin-2-yl)aniline is a foundational heterocyclic building block in modern drug discovery and materials science. Its hydrochloride (HCl) salt is frequently utilized to enhance a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: 4-(Pyridin-2-yl)aniline is a foundational heterocyclic building block in modern drug discovery and materials science. Its hydrochloride (HCl) salt is frequently utilized to enhance aqueous solubility and improve handling characteristics. A thorough understanding of the physicochemical properties of this salt, specifically its melting point and thermal stability, is a non-negotiable prerequisite for successful process development, formulation, and quality control. This technical guide provides a comprehensive framework for the systematic evaluation of 4-(Pyridin-2-yl)aniline HCl. It moves beyond a simple recitation of data, offering detailed, field-proven experimental protocols for melting point determination, Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC). Crucially, this document explains the scientific rationale behind key experimental choices, empowering researchers to generate reliable, reproducible, and interpretable data.

Introduction: The Significance of 4-(Pyridin-2-yl)aniline HCl

The 4-(pyridin-2-yl)aniline moiety is a privileged scaffold, appearing in molecules targeting a wide array of biological pathways. Its utility stems from the unique electronic and steric properties conferred by the interconnected aniline and pyridine rings. The formation of the hydrochloride salt is a common and critical step in the development pipeline. Salt formation not only modulates physical properties like solubility and dissolution rate but also impacts the material's solid-state characteristics, including its melting behavior and decomposition profile.

In drug development, these parameters are critical. The melting point is a primary indicator of purity and polymorphic form, while thermal stability dictates acceptable conditions for drying, milling, storage, and formulation. An uncharacterized thermal profile can lead to catastrophic failures, such as degradation during manufacturing or diminished shelf-life.

This guide provides the necessary protocols to de-risk these aspects by establishing a robust physicochemical profile for 4-(Pyridin-2-yl)aniline HCl.

Table 1: Compound Identification and Properties

PropertyValueSource
Chemical Name 4-(pyridin-2-yl)aniline hydrochlorideFluorochem[1]
CAS Number 518982-06-4Fluorochem[1]
Molecular Formula C₁₁H₁₁ClN₂Derived from structure
Molecular Weight 206.67 g/mol Fluorochem[1]
Chemical Structure

Melting Point Determination: A Fundamental Purity Indicator

The melting point (Tₘ) of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure, crystalline substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens this range. Therefore, accurate Tₘ determination is a fundamental tool for purity assessment.

Comparative Data and Theoretical Considerations

While a specific, experimentally verified melting point for 4-(Pyridin-2-yl)aniline HCl is not available in the reviewed literature, we can infer its expected behavior by examining related compounds. The free base, 4-(Pyridin-2-yl)aniline, has a reported melting point of 95 °C.[2] The conversion of an amine to its hydrochloride salt introduces strong ionic interactions within the crystal lattice. These ionic forces require significantly more thermal energy to overcome compared to the intermolecular forces (e.g., hydrogen bonding, van der Waals forces) in the free base. Consequently, the melting point of the HCl salt is expected to be substantially higher than that of the free base. For context, aniline hydrochloride melts at 197-199 °C[3], demonstrating the profound impact of salt formation.

Table 2: Melting Points of 4-(Pyridin-2-yl)aniline and a Related Compound

CompoundCAS NumberMelting Point (°C)Rationale for Comparison
4-(Pyridin-2-yl)aniline (Free Base)18471-73-395Provides a baseline for the non-ionic form.[2]
Aniline Hydrochloride142-04-1197 - 199Illustrates the significant increase in Tₘ upon HCl salt formation in a parent amine.[3]
Experimental Protocol: Digital Capillary Melting Point Analysis

This protocol describes a self-validating method for determining the melting range of a powdered solid.

Objective: To accurately determine the melting range of a sample of 4-(Pyridin-2-yl)aniline HCl.

Materials:

  • 4-(Pyridin-2-yl)aniline HCl (finely powdered and thoroughly dried)

  • Capillary tubes (one end sealed)

  • Digital melting point apparatus (e.g., Mettler Toledo MP70, Stuart SMP30)

  • Reference standards with certified melting points (e.g., caffeine, vanillin)

Methodology:

  • Instrument Calibration:

    • Verify the instrument's accuracy using two certified reference standards that bracket the expected melting point of the sample.

    • Scientist's Note: Calibration is a non-negotiable first step. An uncalibrated instrument yields meaningless data. This ensures the trustworthiness of the results.

  • Sample Preparation:

    • Ensure the sample is completely dry, as residual solvent can act as an impurity and depress the melting point. Dry under vacuum at a temperature well below the expected melting point (e.g., 40-50 °C) for several hours.

    • Gently crush the sample into a fine powder using a spatula or mortar and pestle.

    • Load the capillary tube by tapping the open end into the powder, creating a small plug.

    • Compact the sample by tapping the sealed end on a hard surface or dropping it down a long glass tube. The packed sample height should be 2-3 mm.

    • Rationale: A finely packed, uniform sample ensures efficient and even heat transfer, leading to a sharper, more reproducible melting transition.

  • Measurement:

    • Step 1: Rapid Scan (Optional but Recommended): Set a rapid ramp rate (e.g., 10-20 °C/min) to quickly identify the approximate melting temperature. This saves time and informs the more precise measurement.

    • Step 2: Precise Measurement: Prepare a new capillary. Set the starting temperature to at least 20 °C below the approximate Tₘ found in the rapid scan.

    • Set the ramp rate to 1-2 °C/min.

    • Rationale: A slow heating rate ensures the system is in thermal equilibrium, allowing for the accurate observation of the onset and completion of melting.[4] Fast rates can cause the measured temperature to overshoot the true melting point.

    • Record the temperature at which the first drop of liquid appears (T_onset).

    • Record the temperature at which the last solid particle melts (T_clear).

    • The melting point is reported as the range: T_onset – T_clear.

  • Validation:

    • Repeat the measurement with two additional samples (n=3). The reported melting range should be the average of the three determinations. The ranges should agree within 1-2 °C.

Visualization: Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_report Phase 3: Reporting Calibrate Calibrate Instrument (Use Certified Standards) Dry Dry Sample (Vacuum Oven) Calibrate->Dry Load Load & Pack Capillary (2-3 mm height) Dry->Load RapidScan Perform Rapid Scan (10-20 °C/min) To find approximate Tₘ Load->RapidScan PreciseScan Perform Precise Scan (Start 20°C below approx. Tₘ) Ramp Rate: 1-2 °C/min RapidScan->PreciseScan Record Record T_onset (first liquid) Record T_clear (all liquid) PreciseScan->Record Repeat Repeat in Triplicate (n=3) Record->Repeat Report Report as Range (Avg. T_onset - Avg. T_clear) Repeat->Report

Caption: Workflow for accurate melting point determination.

Thermal Stability Assessment

While melting point describes a phase transition, thermal stability defines the temperature at which a molecule begins to chemically decompose. This is a critical parameter for establishing safe handling and storage limits. A combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive thermal profile.

Thermogravimetric Analysis (TGA): Quantifying Decomposition

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For 4-(Pyridin-2-yl)aniline HCl, TGA will precisely identify the temperature at which decomposition begins, signified by a loss of mass due to the evolution of volatile degradation products.

3.1.1 Experimental Protocol: TGA

Objective: To determine the onset temperature of thermal decomposition (T_onset) for 4-(Pyridin-2-yl)aniline HCl.

Materials:

  • Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+)

  • High-purity nitrogen gas (or other inert gas)

  • Alumina or platinum crucibles

  • Microbalance

Methodology:

  • Instrument Setup:

    • Tare the TGA balance.

    • Place an empty, clean crucible on the balance and record its weight.

    • Accurately weigh 5-10 mg of 4-(Pyridin-2-yl)aniline HCl into the crucible.

    • Rationale: This sample size is large enough to be representative but small enough to minimize thermal gradients within the sample.

  • Experimental Conditions:

    • Place the crucible into the TGA furnace.

    • Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes before starting the analysis.

    • Rationale: An inert atmosphere is crucial. It ensures that the observed mass loss is due to thermal decomposition (pyrolysis) and not oxidative degradation, which would occur in the presence of air and is a different chemical process.[5]

    • Set the temperature program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to a suitable upper limit (e.g., 600 °C) at a heating rate of 10 °C/min.

      • Scientist's Note: A 10 °C/min heating rate is a standard choice that provides a good balance between resolution and experimental time. For higher resolution studies of complex decomposition events, a slower rate (e.g., 5 K/min) can be used.[5]

  • Data Analysis:

    • Plot the sample mass (%) versus temperature (°C).

    • The resulting TGA thermogram will show a flat baseline where the mass is stable, followed by one or more steps where mass is lost.

    • Determine the onset temperature of decomposition (T_onset). This is often calculated by the instrument software as the intersection of the tangent drawn from the baseline just before decomposition and the tangent to the curve at the point of maximum mass loss rate.

Differential Scanning Calorimetry (DSC): Characterizing Thermal Events

Principle: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature. It detects thermal events that involve a change in enthalpy. For 4-(Pyridin-2-yl)aniline HCl, DSC will detect the endothermic melting event and any subsequent exothermic decomposition events.

3.2.1 Experimental Protocol: DSC

Objective: To identify the melting temperature (Tₘ) and the temperature of decomposition (T_d), and to measure the enthalpy of fusion (ΔH_fus).

Materials:

  • Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+)

  • High-purity nitrogen gas

  • Aluminum crucibles and hermetic lids

  • Crucible press

Methodology:

  • Instrument Calibration:

    • Calibrate the instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of 4-(Pyridin-2-yl)aniline HCl into an aluminum crucible.

    • Hermetically seal the crucible using the press.

    • Rationale: Using a hermetically sealed pan is critical. It prevents mass loss due to sublimation or volatilization before the melting or decomposition point is reached, which would create artifacts in the heat flow signal.[6]

    • Prepare an identical empty, sealed crucible to serve as the reference.

  • Experimental Conditions:

    • Place the sample and reference crucibles into the DSC cell.

    • Purge the cell with nitrogen at a flow rate of 20-50 mL/min.

    • Set the temperature program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to a temperature well beyond the melting point (e.g., 350 °C) at a heating rate of 10 °C/min.

      • Scientist's Note: The temperature program should extend far enough to capture both melting and the onset of decomposition, providing a complete picture of the compound's behavior upon heating.

  • Data Analysis:

    • Plot heat flow (W/g) versus temperature (°C).

    • Identify the sharp, downward-pointing (endothermic) peak corresponding to melting. The peak maximum is often reported as the Tₘ.

    • Integrate the area of the melting peak to determine the enthalpy of fusion (ΔH_fus) in J/g. This value is a measure of the material's crystallinity.

    • Identify the broad, upward-pointing (exothermic) event following the melt, which corresponds to decomposition. The onset of this exotherm is the decomposition temperature (T_d).

    • Compare the T_d from DSC with the T_onset from TGA. They should be in close agreement.

Visualization: Integrated Thermal Analysis Workflowdot

Sources

Exploratory

Commercial suppliers and pricing for high-purity 4-(Pyridin-2-yl)aniline HCl

The following technical guide is structured to provide actionable intelligence for the sourcing, verification, and application of high-purity 4-(Pyridin-2-yl)aniline HCl. Executive Technical Summary 4-(Pyridin-2-yl)anili...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable intelligence for the sourcing, verification, and application of high-purity 4-(Pyridin-2-yl)aniline HCl.

Executive Technical Summary

4-(Pyridin-2-yl)aniline hydrochloride (CAS: 856849-12-2 for 2HCl; 518982-06-4 for xHCl) is a critical biaryl scaffold used primarily in the synthesis of kinase inhibitors (e.g., Syk, VEGFR) and as a ligand in organometallic catalysis.

Unlike its free base counterpart (CAS: 18471-73-3), the hydrochloride salt offers superior aqueous solubility and crystalline stability, making it the preferred form for GMP-grade synthesis and biological assay development. However, the salt form introduces specific sourcing challenges regarding stoichiometry (mono- vs. dihydrochloride) and hygroscopicity.

Critical Quality Attributes (CQAs):

  • Purity:

    
     98.0% (HPLC) required for late-stage intermediates.
    
  • Salt Stoichiometry: Must be defined (1.0 eq vs 2.0 eq HCl) to ensure accurate molecular weight calculations in stoichiometry.

  • Trace Metals: Pd < 20 ppm (critical if used in final API steps due to Suzuki coupling origin).

Commercial Landscape & Pricing Analysis[1][2]

The market for 4-(Pyridin-2-yl)aniline HCl is bifurcated into Catalog Suppliers (Research Scale) and Custom Synthesis Houses (Process Scale). Due to its status as a specialized building block rather than a commodity chemical, direct "list prices" are often replaced by Request for Quote (RFQ) models.

Supplier Tiers and Capability Matrix
Supplier TierTypical Pack SizesLead TimePurity GuaranteeRecommended For
Tier 1: Global Catalog (e.g., Sigma, TCI, Fluorochem)1g, 5g, 25g1-5 Days>97%Hit-to-Lead, Reference Standards
Tier 2: Specialized Building Block (e.g., BLD Pharm, Combi-Blocks, Enamine)10g - 1kg1-2 Weeks>98%Scale-up, Library Synthesis
Tier 3: CRO/CMO (Custom Synthesis)>1kg4-8 WeeksCustom (>99%)GMP Manufacturing, Pilot Plant
Estimated Pricing Structure (Q1 2026 Market Estimates)

Note: Prices fluctuate based on raw material costs (Palladium catalysts) and batch availability.

GradePurityScaleEstimated Price Range (USD)Cost Drivers
Research Grade

97%
1g - 5g$80 - $150 / gramPackaging, CoA generation
Process Grade

98%
25g - 100g$40 - $70 / gramBatch efficiency
Bulk Grade

99%
> 1kg$1,500 - $3,000 / kgPalladium scavenging, Salt formation yield

Strategic Sourcing Tip: Always request a specific salt stoichiometry confirmation. Commercial batches often drift between mono- and dihydrochloride depending on the precipitation method used (e.g., HCl in Dioxane vs. aqueous HCl workup).

Synthesis & Impurity Origins (The "Why" Behind QC)

To effectively control quality, one must understand the synthesis. The industrial route typically employs a Suzuki-Miyaura coupling followed by deprotection or reduction.

Synthesis Pathway & Impurity Logic

The following diagram illustrates the standard synthesis pathway and the specific points where critical impurities are introduced.

SynthesisPath SM1 4-Bromoaniline (or protected var.) Intermediate Coupling Intermediate SM1->Intermediate SM2 2-Pyridylboronic Acid SM2->Intermediate Imp3 Impurity C: Boronic Acid Residue SM2->Imp3 Unreacted Cat Pd Catalyst (e.g., Pd(dppf)Cl2) Cat->Intermediate Catalysis Step2 Salt Formation (HCl/MeOH) Intermediate->Step2 Purification Imp1 Impurity A: Homocoupling Dimer Intermediate->Imp1 Side Rxn Imp2 Impurity B: Residual Palladium Intermediate->Imp2 Carryover Product 4-(Pyridin-2-yl)aniline HCl (Final Product) Step2->Product

Figure 1: Synthesis pathway highlighting the origin of metal and organic impurities.

Causality Analysis:

  • Palladium (Impurity B): Pyridines are excellent ligands. They can coordinate with residual Pd from the Suzuki coupling, making metal removal difficult. Implication: Standard silica plugs may not suffice; metal scavengers (e.g., QuadraPure™) are often required.

  • Boronic Acid (Impurity C): 2-Pyridylboronic acids are notoriously unstable (protodeboronation). Implication: Excess reagents are often used, leading to difficult downstream separations.

Self-Validating Incoming Quality Control (IQC) Protocol

Do not rely solely on the vendor's Certificate of Analysis (CoA). Implement this 3-step protocol to validate identity, purity, and salt form.

Step 1: Identity & Salt Confirmation (NMR)

Objective: Confirm structure and distinguish between Free Base, Mono-HCl, and Di-HCl.

  • Method: 1H NMR in DMSO-d6.

  • Diagnostic Signal:

    • Free Base: Pyridine protons appear at standard aromatic shifts.

    • HCl Salt: Significant downfield shift of the pyridine protons (especially the proton adjacent to nitrogen) due to protonation.

    • Stoichiometry Check: Integrate the acidic protons (broad singlets > 10 ppm). 1H = Mono-HCl; 2H+ = Di-HCl/excess acid.

Step 2: Chloride Content Determination (Titration)

Objective: Precise molecular weight determination for stoichiometry.

  • Method: Argentometric Titration (AgNO3) with potentiometric detection.

  • Calculation:

    
    
    
  • Acceptance Criteria:

    • Mono-HCl theoretical: ~17.1% Cl

    • Di-HCl theoretical: ~29.2% Cl

Step 3: Organic Purity (HPLC-UV)

Objective: Detect organic impurities (dimers, starting materials).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.

  • Mobile Phase:

    • A: Water + 0.1% TFA (TFA is crucial to suppress silanol interactions with the basic pyridine).

    • B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Wavelength: 254 nm (aromatic) and 280 nm (pyridine specific).

QC Decision Workflow

QCWorkflow Start Receive Shipment Visual Visual Inspection: White/Off-white Solid? Start->Visual NMR 1H NMR (DMSO-d6): Confirm Structure & Salt Visual->NMR Decision1 Structure Match? NMR->Decision1 HPLC HPLC Purity (>98% Area?) Decision1->HPLC Yes Reject QUARANTINE Contact Vendor Decision1->Reject No Titration Chloride Titration: Match Theoretical %? HPLC->Titration Pass HPLC->Reject Fail Approve RELEASE For Synthesis Titration->Approve Pass Titration->Reject Fail

Figure 2: Incoming Quality Control (IQC) decision tree for validating material integrity.

Handling and Storage

  • Hygroscopicity: The HCl salt is hygroscopic.[1] It must be stored in a desiccator or under inert gas (Argon/Nitrogen).

  • Stability: Stable at -20°C for >2 years. Protect from light, as aniline derivatives can undergo photo-oxidation (browning) over time.

References

  • Fluorochem Ltd. 4-(Pyridin-2-yl)aniline hydrochloride Product Sheet. Retrieved from

  • BLD Pharm. 4-(Pyridin-2-yl)aniline dihydrochloride Technical Data. Retrieved from

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 459518, 4-(Pyridin-2-yl)aniline. Retrieved from

  • ChemicalBook. 4-(2-Pyridyl)aniline Suppliers and Synthesis. Retrieved from [2][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-(Pyridin-2-yl)aniline Hydrochloride via Suzuki-Miyaura Coupling

This Application Note is designed to provide a robust, high-yield protocol for the synthesis of 4-(Pyridin-2-yl)aniline hydrochloride via Suzuki-Miyaura cross-coupling. The guide addresses the specific challenges associa...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a robust, high-yield protocol for the synthesis of 4-(Pyridin-2-yl)aniline hydrochloride via Suzuki-Miyaura cross-coupling.

The guide addresses the specific challenges associated with 2-pyridyl moieties in palladium-catalyzed couplings—specifically the instability of 2-pyridylboronic acids—and provides a strategic "inverse" coupling route to ensure reproducibility.

Strategic Overview & Retrosynthetic Logic

The "2-Pyridyl Problem"

The synthesis of 2-arylpyridines via Suzuki-Miyaura coupling presents a well-documented challenge known as the "2-pyridyl problem."[1][2][3]

  • Instability: 2-Pyridylboronic acids and esters are notoriously unstable.[3] They undergo rapid protodeboronation under aqueous basic conditions, leading to the formation of pyridine (decomposition) rather than the coupled product.

  • Catalyst Deactivation: The basic nitrogen of the pyridine ring can coordinate strongly to the Palladium center, displacing phosphine ligands and poisoning the catalyst.

The Solution: "Inverse" Coupling Strategy

To circumvent the instability of 2-pyridylboronates, this protocol utilizes the "Inverse" Strategy :

  • Electrophile: 2-Bromopyridine (Stable, commercially available).

  • Nucleophile: 4-Aminophenylboronic acid pinacol ester (Stable, crystalline solid).

This approach places the boron moiety on the benzene ring (stable) and the halogen on the pyridine ring (stable), completely avoiding the protodeboronation pathway associated with 2-pyridylboron species.

Reaction Pathway

The synthesis proceeds in two stages:[4][5]

  • Suzuki-Miyaura Coupling: Formation of the biaryl free base.

  • Salt Formation: Conversion to the hydrochloride salt for improved stability and solubility.

ReactionScheme Reactant1 2-Bromopyridine (Electrophile) Catalyst Pd(dppf)Cl2 • DCM K2CO3, Dioxane/H2O Reactant1->Catalyst Reactant2 4-Aminophenylboronic acid pinacol ester (Nucleophile) Reactant2->Catalyst Intermediate 4-(Pyridin-2-yl)aniline (Free Base) Catalyst->Intermediate 100°C, 12h N2 atm Product 4-(Pyridin-2-yl)aniline Hydrochloride (Target Salt) Intermediate->Product Salt Formation EtOAc/EtOH ReagentHCl HCl (4M in Dioxane) ReagentHCl->Product

Caption: Optimized synthetic pathway utilizing the stable 4-aminophenylboronate to avoid 2-pyridylboronic acid instability.

Experimental Protocol

Materials & Reagents
ComponentRolePurity/GradeNotes
2-Bromopyridine Electrophile>98%Liquid; Density ~1.66 g/mL
4-Aminophenylboronic acid pinacol ester Nucleophile>97%Store at 2-8°C; Stable solid
Pd(dppf)Cl₂[6][7] · CH₂Cl₂ CatalystCatalyst GradeRobust against N-coordination
Potassium Carbonate (K₂CO₃) BaseAnhydrousGrind to fine powder before use
1,4-Dioxane SolventAnhydrousDegas before use
Water Co-solventHPLC GradeDegas before use
HCl (4M in Dioxane) Salt FormerReagent GradeFor final salt formation
Step 1: Suzuki-Miyaura Coupling[1][2][7][8]
  • Preparation of Reaction Vessel:

    • Oven-dry a 100 mL round-bottom flask (RBF) or reaction vial equipped with a magnetic stir bar.

    • Cool under a stream of Nitrogen or Argon.[1]

  • Charging Solids:

    • Add 4-Aminophenylboronic acid pinacol ester (1.1 equiv, 5.5 mmol, 1.20 g).

    • Add K₂CO₃ (3.0 equiv, 15.0 mmol, 2.07 g).

    • Add Pd(dppf)Cl₂[4][8] · CH₂Cl₂ (3 mol%, 0.15 mmol, 122 mg).

    • Note: Pd(dppf)Cl₂ is chosen for its large bite angle and resistance to displacement by the pyridine nitrogen.

  • Solvent Addition & Degassing:

    • Add 1,4-Dioxane (20 mL) and Water (5 mL) (4:1 ratio).

    • Add 2-Bromopyridine (1.0 equiv, 5.0 mmol, 0.48 mL).

    • CRITICAL STEP: Sparge the mixture with Nitrogen/Argon for 10-15 minutes. Oxygen promotes homocoupling and catalyst oxidation.[4]

  • Reaction:

    • Fit the flask with a reflux condenser (connected to N₂ line).

    • Heat the mixture to 90–100°C for 12–16 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS. The boronate spot should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) (50 mL) and Water (30 mL).

    • Separate the layers.[1][8][9] Extract the aqueous layer with EtOAc (2 x 30 mL).

    • Combine organic layers and wash with Brine (saturated NaCl).

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification (Free Base):

    • Purify the crude residue via flash column chromatography (Silica Gel).[1]

    • Gradient: 10% → 50% EtOAc in Hexanes.

    • Collect fractions containing the product (typically a light yellow/off-white solid).

Step 2: Hydrochloride Salt Formation

The free base is often an oil or low-melting solid; the hydrochloride salt is the preferred form for storage and biological testing.

  • Dissolution:

    • Dissolve the purified free base (e.g., 1.0 g) in a minimal amount of Ethanol or EtOAc (approx. 5-10 mL). Ensure complete dissolution.

  • Acidification:

    • Cool the solution to 0°C in an ice bath.

    • Dropwise, add 4M HCl in Dioxane (1.5 equiv relative to free base).

    • Observation: A white to pale yellow precipitate should form immediately.

  • Isolation:

    • Stir at 0°C for 30 minutes.

    • Filter the solid using a Büchner funnel or sintered glass frit.[10]

    • Wash the cake with cold Diethyl Ether (2 x 10 mL) to remove excess acid and impurities.

  • Drying:

    • Dry the solid under high vacuum (desiccator) for 4–6 hours.

    • Yield: Expect 80–90% yield for the salt formation step.

Troubleshooting & Optimization Guide

ProblemProbable CauseCorrective Action
Low Conversion Catalyst PoisoningThe pyridine nitrogen may be coordinating to Pd.[7] Switch to XPhos Pd G3 or increase catalyst loading to 5 mol%.
Protodeboronation Unstable BoronateConfirm you are using the Aryl Boronate + Halopyridine route (Inverse). If using 2-PyB(OH)₂, switch to MIDA boronate .
Homocoupling (Ar-Ar) Oxygen PresenceDegas solvents more rigorously (Freeze-Pump-Thaw is superior to sparging).
Black Precipitate Pd Aggregation"Pd Black" formation indicates catalyst decomposition. Ensure ligands (dppf) are fresh or add extra free ligand.
Logical Troubleshooting Workflow

Troubleshooting Start Issue: Low Yield / Impurities CheckRoute Are you using 2-Pyridylboronic Acid? Start->CheckRoute SwitchRoute STOP. Switch to 'Inverse' Route: 4-Aminophenylboronate + 2-Bromopyridine CheckRoute->SwitchRoute Yes (Unstable) CheckO2 Is Homocoupling (Ar-Ar) present? CheckRoute->CheckO2 No (Using Inverse) Degas Improve Degassing (Sparge 20min or Freeze-Pump-Thaw) CheckO2->Degas Yes CheckCat Is reaction stalled? CheckO2->CheckCat No ChangeCat Switch Catalyst: Use XPhos Pd G3 or Pd(dppf)Cl2 CheckCat->ChangeCat Yes

Caption: Decision tree for diagnosing common failures in pyridine-based Suzuki couplings.

References

  • Lutz, M. R., et al. "High-Performance Suzuki–Miyaura Coupling of 2-Pyridylboronates." Angewandte Chemie International Edition, vol. 58, no. 12, 2019. Link

    • Establishes the instability of 2-pyridylboronates and suggests MIDA or specific c
  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[11] Chemical Reviews, vol. 95, no.[11] 7, 1995, pp. 2457–2483. Link

    • The foundational text on Suzuki coupling mechanisms and conditions.
  • Billingsley, K., & Buchwald, S. L. "An Improved System for the Suzuki−Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, vol. 129, no. 11, 2007, pp. 3358–3366. Link

    • Describes the use of XPhos and SPhos ligands to overcome catalyst poisoning by heteroatoms like pyridine.[7]

  • Knapp, D. M., et al. "MIDA Boronates: A Stable Class of Boronic Acid Surrogates." Journal of the American Chemical Society, vol. 131, no. 20, 2009, pp. 6961–6963. Link

    • Provides the alternative solution if the user must use a boron-pyridine species.

Sources

Application

Application Note: Synthesis and Bioconjugation of Iridium(III) Complexes using 4-(Pyridin-2-yl)aniline

Executive Summary This application note details the synthesis of heteroleptic Iridium(III) complexes utilizing 4-(pyridin-2-yl)aniline (often abbreviated as ppy-NH ) as the primary cyclometalating ligand. Unlike standard...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of heteroleptic Iridium(III) complexes utilizing 4-(pyridin-2-yl)aniline (often abbreviated as ppy-NH


 ) as the primary cyclometalating ligand. Unlike standard phenylpyridine (ppy) complexes, the inclusion of a primary amine at the para position of the phenyl ring serves two critical functions:
  • Electronic Modulation: The electron-donating amine red-shifts the phosphorescence emission, often moving it from green to yellow/orange, which is advantageous for biological imaging (reduced autofluorescence).

  • Bioconjugation Handle: The free amine remains uncoordinated, providing a nucleophilic site for covalent attachment to activated esters (NHS), isothiocyanates, or carboxylic acids on biomolecules (antibodies, peptides, nanoparticles).

This guide covers the entire workflow from the synthesis of the dichloro-bridged dimer to the isolation of the emissive monomer and its subsequent bioconjugation.

Chemical Mechanism & Design Principles

The synthesis relies on the Nonoyama reaction , involving the activation of the C-H bond on the phenyl ring by the Iridium center.

The Cyclometalation Step

The reaction between hydrated Iridium(III) chloride (


) and the ligand is thermodynamically driven to form a 

-chloro-bridged dimer.
  • Selectivity: Coordination occurs via the Pyridine-N and the Phenyl-C (ortho).

  • Regiochemistry: The amine group at the para position (relative to the C-Ir bond) directs the cyclometalation to the sterically less hindered ortho carbon, preventing isomer mixtures often seen with meta-substituted ligands.

Workflow Visualization

The following diagram outlines the critical path from raw materials to the bioconjugated "Drug-Complex" entity.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Monomer Formation cluster_2 Phase 3: Bioconjugation IrCl3 IrCl3 · nH2O Dimer Chloro-Bridged Dimer [Ir(ppy-NH2)2(μ-Cl)]2 IrCl3->Dimer 2-ethoxyethanol Reflux, 24h Ligand 4-(Py-2-yl)aniline Ligand->Dimer Monomer Monomer Complex [Ir(ppy-NH2)2(L^X)] Dimer->Monomer Base (K2CO3) Solvent, 60°C Ancillary Ancillary Ligand (e.g., acac, bpy) Ancillary->Monomer Conjugate Final Conjugate Ir-Amide-Bio Monomer->Conjugate DMSO/Buffer pH 8.3 Target NHS-Ester Biomolecule (Antibody/Peptide) Target->Conjugate

Figure 1: Strategic workflow for the synthesis of amine-reactive Iridium probes.

Experimental Protocols

Protocol A: Synthesis of the Dimer

Objective: Create the stable intermediate. Critical Note: The amine group is sensitive to oxidation. An inert atmosphere (


 or 

) is mandatory .

Materials:

  • 
     (Assay ~52% Ir)
    
  • 4-(Pyridin-2-yl)aniline (Ligand)

  • 2-Ethoxyethanol (Solvent)

  • Deionized Water

  • Schlenk line or Nitrogen manifold

Procedure:

  • Charge: In a 50 mL 2-neck round-bottom flask, combine

    
     (1.0 mmol, 300 mg) and 4-(pyridin-2-yl)aniline (2.2 mmol, 375 mg).
    
    • Why 2.2 eq? A slight excess ensures complete consumption of the expensive Iridium salt.

  • Solvent: Add a mixture of 2-ethoxyethanol and water (3:1 ratio, 12 mL total).

    • Mechanism:[1][2] The water aids in solubilizing the inorganic salt, while ethoxyethanol dissolves the organic ligand and provides a high boiling point (

      
      ).
      
  • Degas: Bubble nitrogen through the solution for 15 minutes.

  • Reflux: Heat to

    
     (oil bath) under 
    
    
    
    for 18–24 hours.
    • Observation: The solution will transition from dark brown to a yellow/orange suspension.

  • Precipitation: Cool to room temperature. Add 20 mL of water to force precipitation of the dimer.

  • Filtration: Collect the yellow/orange solid via vacuum filtration (sintered glass funnel).

  • Wash: Wash sequentially with water (

    
    ) and cold methanol (
    
    
    
    ) to remove unreacted ligand.
  • Dry: Dry under vacuum. Yield is typically 70–85%.

Protocol B: Synthesis of Heteroleptic Monomer

Objective: Synthesize a neutral, lipophilic complex suitable for cell membrane penetration or further modification. Ancillary Ligand: Acetylacetone (acac).[3]

Procedure:

  • Charge: Suspend the Dimer from Protocol A (0.25 mmol) and acetylacetone (0.6 mmol) in 2-ethoxyethanol (10 mL).

  • Base: Add solid Sodium Carbonate (

    
    , 2.5 mmol).
    
    • Role: The base deprotonates the acetylacetone, facilitating chelation to the Ir(III) center and cleaving the chloro-bridge.

  • Heat: Heat to

    
     under 
    
    
    
    for 6–8 hours.
  • Work-up: Cool to room temperature. The product may precipitate. If not, remove solvent via rotary evaporation.

  • Purification: Dissolve the residue in minimal Dichloromethane (DCM). Purify via silica gel flash chromatography.

    • Eluent: DCM:Methanol (98:2).

    • Note: The free amine can cause streaking on silica. Pre-treat the column with 1% Triethylamine if streaking occurs.

  • Isolation: Collect the emissive fraction (usually bright yellow/orange).

Protocol C: Bioconjugation (Labeling an Antibody)

Objective: Covalent attachment of the Ir-complex to a protein via NHS-ester chemistry. Pre-requisite: The Ir-complex must be converted to an activated ester or isothiocyanate, OR the protein must be modified. Alternative Strategy: React the free amine on the Ir-complex with a homobifunctional crosslinker (e.g., Disuccinimidyl suberate) or react with an NHS-activated carboxylic acid on a small molecule drug. Below is the protocol for reacting the Ir-amine with an NHS-activated small molecule (e.g., NHS-Biotin or an NHS-Drug).

  • Dissolution: Dissolve

    
     (10 mg) in anhydrous DMSO (0.5 mL).
    
  • Activation: Add the NHS-ester target (1.2 equivalents) and Diisopropylethylamine (DIPEA, 2.0 eq).

  • Incubation: Stir at room temperature for 4 hours in the dark.

  • Purification: Precipitate the conjugate by adding the DMSO solution dropwise into cold Diethyl Ether. Centrifuge and wash.

Characterization & Quality Control

Photophysical Properties

The introduction of the amine group significantly alters the emission profile compared to the parent Ir(ppy)


.[4]
PropertyIr(ppy)

(Reference)

Impact of -NH

Absorption (

)
~385 nm (MLCT)~410 nm (MLCT)Red-shift due to destabilized HOMO
Emission (

)
510-515 nm (Green)540-560 nm (Yellow/Orange)Stronger donor character of ligand
Quantum Yield (

)
~0.90.3 - 0.6Amine N-H vibrations can quench excited state
Lifetime (

)
~2

s
1 - 3

s
Remains long (phosphorescence)
NMR Validation (Self-Validating System)

To ensure the complex is formed and the amine is free:

  • Aromatic Region: Look for the loss of symmetry compared to the free ligand. The protons on the phenyl ring ortho to the Ir-C bond will shift significantly upfield (shielding by the metal).

  • Amine Protons: A broad singlet around 4.0–6.0 ppm (solvent dependent) confirms the presence of

    
    . If this peak disappears or splits, accidental coordination or oxidation may have occurred.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Dimer) Incomplete reaction; Ir(III) reduction to Ir(0) (black precipitate).Ensure strict

atmosphere. Do not overheat (>130°C).
Streaking on Column Interaction of

with acidic silica sites.
Add 1% Triethylamine to the eluent or use neutral Alumina.
Blue-Shifted Emission Protonation of the amine (

).
Ensure the final product is in neutral or basic buffer. Protonation withdraws electrons, reversing the red-shift.
Insolubility Dimer is highly insoluble.This is normal. Do not try to dissolve the dimer fully for NMR; proceed to the monomer step for characterization.

References

  • Nonoyama, M. (1974). "Benzo[h]quinolin-10-yl-N iridium(III) complexes". Bulletin of the Chemical Society of Japan, 47(3), 767-768.

  • Lo, K. K. W., et al. (2008). "Luminescent Iridium(III) Arylbenzothiazole Complexes: Tuning the Photophysical Properties and Cellular Uptake". Inorganic Chemistry, 47(13), 6022–6031.

  • Schmid, B., et al. (1994). "Synthesis and Electrochemical and Photophysical Properties of a Series of Iridium(III) Complexes". Inorganic Chemistry, 33(1), 9-14.

  • You, Y., & Nam, W. (2012). "Photofunctional triplet excited states of cyclometalated Ir(III) complexes: beyond electroluminescence". Chemical Society Reviews, 41(21), 7061-7084.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of 4-(Pyridin-2-yl)aniline HCl in water

Welcome to the technical support guide for 4-(Pyridin-2-yl)aniline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(Pyridin-2-yl)aniline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in aqueous media. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)
Q1: I'm struggling to dissolve 4-(Pyridin-2-yl)aniline HCl in neutral water. Why is it not readily soluble despite being a hydrochloride salt?

A1: This is a common and valid observation. While converting an amine to its hydrochloride salt is a standard strategy to enhance aqueous solubility, several factors can limit the dissolution of 4-(Pyridin-2-yl)aniline HCl, even in water.[1][2]

  • Molecular Structure: The molecule possesses a significant non-polar surface area due to its two aromatic rings (phenyl and pyridyl). This inherent hydrophobicity counteracts the solubilizing effect of the ionic hydrochloride group.[3]

  • Equilibrium Dynamics: The solubility of an amine salt is not a simple "dissolves or not" scenario. It's a dynamic equilibrium in solution. 4-(Pyridin-2-yl)aniline has two basic nitrogen atoms: one on the aniline moiety and one on the pyridine ring. In water, the hydrochloride salt exists in equilibrium with its less soluble, neutral free-base form. At a perfectly neutral pH of 7, the equilibrium may not fully favor the protonated, and therefore more soluble, species.

  • Lattice Energy: The crystalline structure of the solid salt has a specific lattice energy. For dissolution to occur, the energy of solvation (the interaction of water molecules with the ions) must be sufficient to overcome this lattice energy. If the lattice energy is particularly high, solubility will be limited.[4]

  • Purity of Material: Ensure that your starting material is indeed the hydrochloride salt and not the free base, 4-(Pyridin-2-yl)aniline, which has significantly lower aqueous solubility. Contamination with non-polar impurities can also hinder dissolution.[5]

Q2: How does pH fundamentally control the solubility of 4-(Pyridin-2-yl)aniline HCl?

A2: The pH of the aqueous medium is the most critical factor governing the solubility of this compound. The principle is rooted in the acid-base equilibrium of the two nitrogen centers. We can understand this relationship using the Henderson-Hasselbalch equation.[6][7][8]

The molecule has two key pKa values to consider:

  • The pKa of the anilinium ion (Ar-NH₃⁺) is typically around 4.6.

  • The pKa of the pyridinium ion (Pyr-H⁺) is typically around 5.2.

When the pH of the solution is below the pKa of a specific nitrogen, that nitrogen will exist predominantly in its protonated, charged (and thus more water-soluble) form. When the pH is above the pKa, it will be in its neutral, uncharged (and less water-soluble) form.[9][10]

Table 1: Predominant Species of 4-(Pyridin-2-yl)aniline at Various pH Ranges

pH RangeAniline Group (pKa ≈ 4.6)Pyridine Group (pKa ≈ 5.2)Overall ChargeExpected Aqueous Solubility
pH < 4.0 Protonated (-NH₃⁺)Protonated (N⁺-H)+2 (as dihydrochloride)Highest
pH 4.6 - 5.2 Neutral (-NH₂)Protonated (N⁺-H)+1 (as monohydrochloride)Moderate to High
pH > 6.0 Neutral (-NH₂)Neutral (N)0 (Free Base)Lowest

This demonstrates that to maximize solubility, the pH should be maintained in the acidic range, ideally below 4.5, to ensure both nitrogen atoms are protonated.[1][11]

Q3: What is the recommended step-by-step protocol for preparing an aqueous stock solution of 4-(Pyridin-2-yl)aniline HCl?

A3: This protocol is designed to achieve complete dissolution by controlling the pH, which is the primary driver of solubility for this compound.

Experimental Protocol: Aqueous Solubilization

  • Preparation: Weigh the desired amount of 4-(Pyridin-2-yl)aniline HCl powder and place it in a suitable volumetric flask.

  • Initial Solvent Addition: Add approximately 70-80% of the final desired volume of high-purity deionized water.

  • Dispersion: Cap the flask and stir or sonicate at room temperature to create a uniform suspension. Do not expect complete dissolution at this stage, especially at higher concentrations.

  • pH Adjustment (Crucial Step): While stirring, begin adding 0.1 M or 1 M hydrochloric acid (HCl) dropwise. Monitor the suspension visually. As the pH decreases, the solid material will begin to dissolve.

  • Endpoint: Continue adding dilute HCl until the solution becomes completely clear. A final pH between 3.0 and 4.5 is typically sufficient.

  • Final Volume Adjustment: Once the solid is fully dissolved, add deionized water to reach the final target volume in the flask.

  • Final Mixing: Invert the flask several times to ensure a homogenous solution.

  • Verification (Optional but Recommended): The concentration of the final solution can be verified using an analytical technique like HPLC or UV-Vis spectroscopy against a calibration curve.[12]

Below is a visual representation of this experimental workflow.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Finalization weigh 1. Weigh Compound add_water 2. Add ~75% Water weigh->add_water suspend 3. Create Suspension (Stir / Sonicate) add_water->suspend add_hcl 4. Add Dilute HCl Dropwise suspend->add_hcl observe Is Solution Clear? add_hcl->observe Monitor observe->add_hcl No add_final_water 6. Adjust to Final Volume observe->add_final_water Yes mix 7. Homogenize Solution add_final_water->mix verify 8. Analytical Verification (Optional) mix->verify

Aqueous Solubilization Workflow.
Q4: I have acidified my solution, but a precipitate formed or the compound still won't fully dissolve. What are other potential issues?

A4: If adjusting the pH does not resolve the issue, other chemical principles may be at play.

  • Saturation Limit: Every compound has a maximum intrinsic solubility in a given solvent system. You may have simply exceeded this limit. Try preparing a more dilute solution.

  • Common Ion Effect: This is a frequently overlooked issue. If your "water" is a buffer that contains chloride ions (e.g., Phosphate-Buffered Saline made with NaCl), the high background concentration of Cl⁻ can suppress the dissolution of the hydrochloride salt.[13][14] The equilibrium for dissolution is: C₁₁H₁₀N₂·HCl(s) ⇌ [C₁₁H₁₀N₂-H]⁺(aq) + Cl⁻(aq) According to Le Châtelier's principle, adding a product (Cl⁻) to the system will shift the equilibrium to the left, favoring the solid, undissolved state.

  • Solution: If you suspect a common ion effect, try dissolving the compound in a non-chloride-containing acidic buffer (e.g., a citrate or acetate buffer) or in deionized water with the pH adjusted using a different acid, such as sulfuric acid (H₂SO₄) or methanesulfonic acid (MsOH).[15]

The following diagram illustrates the decision-making process for troubleshooting these more complex issues.

G start Incomplete Dissolution After Adding Acid q1 Is the solution saturated? start->q1 a1_yes Prepare a more dilute solution. q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No q2 Is a Chloride-containing buffer being used? a1_no->q2 a2_yes Common Ion Effect is likely. Use a non-Chloride buffer or adjust pH with H₂SO₄. q2->a2_yes Yes a2_no Proceed to next check. q2->a2_no No q3 Check Material Purity a2_no->q3 a3 Verify starting material is the HCl salt. Check for impurities via analytical methods (e.g., NMR, LC-MS). q3->a3

Sources

Optimization

Removing hydrochloride salt from 4-(Pyridin-2-yl)aniline before catalysis

Ticket ID: #CAT-PREP-042 Subject: Removal of Hydrochloride Salt from 4-(Pyridin-2-yl)aniline prior to Pd/Cu Catalysis Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summary You are likely...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CAT-PREP-042 Subject: Removal of Hydrochloride Salt from 4-(Pyridin-2-yl)aniline prior to Pd/Cu Catalysis Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

You are likely accessing this guide because your cross-coupling reaction (Buchwald-Hartwig, Suzuki, or Ullmann) involving 4-(Pyridin-2-yl)aniline has failed or exhibited poor conversion (<10%).

The commercially available form of this bidentate ligand is often the hydrochloride salt (mono- or dihydrochloride) due to its stability. However, introducing the salt form directly into a catalytic cycle is a critical error.[1] The presence of acidic protons (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) and chloride counter-ions (

) creates a "silent killer" effect on transition metal catalysts, particularly Palladium (Pd).

This guide details the mechanistic reasons for failure and provides a validated Standard Operating Procedure (SOP) for freebasing the substrate.

Module 1: The "Why" – Mechanistic Interference

Before attempting the fix, it is crucial to understand how the salt kills your reaction.[1] This ensures you don't repeat the mistake with similar substrates.[1]

Chloride Poisoning (The Primary Antagonist)

In Palladium catalysis, the active species is often a low-coordinate ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 complex. Halide ions (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

,

,

) are strong coordinating ligands.
  • The Problem: Chloride ions from the substrate salt compete with your phosphine ligands or the oxidative addition substrate.[1] They can form stable, unreactive "palladate" species (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) or bridge Pd centers, effectively shutting down the catalytic cycle.
    
  • The Evidence: If your catalyst turns into a "palladium black" precipitate immediately or the solution stays a stubborn dark color without product formation, halide poisoning is a likely culprit.[1]

Protonation & Stoichiometry
  • Base Consumption: Cross-coupling requires a base (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ) to deprotonate the amine/aniline for Pd coordination. If you input the HCl salt, the first 1-2 equivalents of your base are instantly consumed just to neutralize the starting material.
  • Ionic Strength: The byproduct of this in-situ neutralization is a large quantity of inorganic salt (e.g.,

    
    ), which can alter the ionic strength of the solvent and cause aggregation of the catalyst.
    
Visualizing the Failure Mode

G cluster_0 Reaction Vessel (In-Situ Neutralization) Start Input: 4-(Pyridin-2-yl)aniline HCl Dissociation Dissociation: Substrate-H+  +  Cl- Start->Dissociation BaseReaction Base Consumption: Base + H+ -> Waste Salt Dissociation->BaseReaction Protons Poisoning Catalyst Poisoning: Pd(0) + Cl- -> [Pd(Cl)L] (Inactive) Dissociation->Poisoning Chloride Ions Failure OUTCOME: <5% Yield / Catalyst Death BaseReaction->Failure Stoichiometry Mismatch Poisoning->Failure

Figure 1: Mechanistic pathway of catalytic failure when using HCl salts directly.

Module 2: Standard Operating Procedure (The Fix)

Objective: Isolate the free base of 4-(Pyridin-2-yl)aniline as a clean solid or solution.

Chemical Data Sheet
PropertyValueNote
MW (Free Base) 170.21 g/mol Solid, usually brown/tan
MW (HCl Salt) ~206.6 g/mol Hygroscopic solid
pKa (Pyridine N) ~5.2Primary site of protonation
pKa (Aniline N) ~4.6Weakly basic
Target pH > 10.0 Essential to deprotonate both sites
Protocol A: Biphasic Extraction (Gold Standard)

Best for: Bulk preparation (>500 mg) to obtain a storable solid.

  • Dissolution: Suspend the HCl salt in Distilled Water (10 mL per gram of salt). It should dissolve fully; if not, sonicate.[1]

  • Neutralization:

    • Slowly add 1M NaOH or Saturated

      
        while stirring.
      
    • Monitor pH.[1][2][3] Continue adding base until pH reaches 10-12 .[1]

    • Observation: The solution will become cloudy as the organic free base precipitates out of the aqueous phase.

  • Extraction:

    • Add Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (equal volume to water).[1]

    • Transfer to a separatory funnel.[1][4][5] Shake vigorously and vent.

    • Collect the organic (bottom for DCM, top for EtOAc) layer.[1]

    • Repeat extraction of the aqueous layer 2x more to ensure full recovery.[1]

  • Drying & Isolation:

    • Combine organic layers.[1]

    • Dry over anhydrous

      
        (Sodium Sulfate) for 15 mins.
      
    • Filter and concentrate in vacuo (Rotavap).[1]

    • Result: You should obtain a tan/brown solid.[1]

Protocol B: Solid Phase Scavenging (Small Scale)

Best for: High-throughput screening (HTS) or small scales (<50 mg).

  • Dissolve the HCl salt in MeOH (Methanol).[1]

  • Add Basic Alumina or a Carbonate-supported polymer resin (approx 3-4 equivalents).[1]

  • Shake/vortex for 30 minutes.

  • Filter the solids.[1][6]

  • Evaporate the MeOH filtrate.[1]

Module 3: Troubleshooting & FAQs

Q1: Can I just add extra base (e.g., 3 equiv of NaOtBu) to the reaction vessel instead of extracting?

ngcontent-ng-c1989010908="" class="ng-star-inserted">

Technical Answer: We strongly advise against this. While adding extra base handles the proton (


), it leaves the chloride (

) in the pot. As detailed in Module 1, chloride is a potent catalyst poison for many high-performance ligands (like Buchwald's dialkylbiaryl phosphines). Furthermore, the in-situ generation of NaCl/KCl creates a heterogeneous mixture that can physically encapsulate the catalyst.[1]

Q2: I tried extraction, but I got a terrible emulsion. What now?

Troubleshoot: 4-(Pyridin-2-yl)aniline has surfactant-like properties due to the polar pyridine/amine and the aromatic linker.

  • Fix 1: Use DCM instead of EtOAc; the higher density difference helps separation.

  • Fix 2: Add a small amount of Brine (Sat. NaCl) to the aqueous layer to increase ionic strength (Salting out).

  • Fix 3: Filter the emulsion through a pad of Celite if solids are stabilizing the interface.[1]

Q3: How do I know if the salt is actually gone?

Validation Test (The Silver Nitrate Test):

  • Take a tiny amount of your treated solid (~5 mg).

  • Dissolve in dilute Nitric Acid (

    
    ).
    
  • Add a few drops of Silver Nitrate (

    
    ) solution.
    
  • Cloudy White Precipitate = Chloride is still present (Failed). [1] 5. Clear Solution = Chloride is removed (Success).[1]

Q4: My yield is low after extraction. Where did my compound go?

ngcontent-ng-c1989010908="" class="ng-star-inserted">

Analysis: The pyridine nitrogen makes the compound slightly water-soluble, even as a free base. * Correction: Ensure your aqueous phase pH is >11 . At pH 7-8, the pyridine ring may still be partially protonated (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


), keeping it in the water layer. Perform multiple extractions (3-4x).

Module 4: Process Visualization

The following workflow illustrates the correct decision matrix for preparing this substrate.

Workflow Input Input: Aniline HCl Salt Decision Scale? Input->Decision MethodA Method A: Biphasic Extraction (DCM / aq NaOH) Decision->MethodA >100 mg MethodB Method B: Basic Resin (MeOH Slurry) Decision->MethodB <100 mg Validation Validation: AgNO3 Test or NMR MethodA->Validation MethodB->Validation Validation->MethodA Fail (Cl- detected) Ready Ready for Catalysis Validation->Ready Pass

Figure 2: Decision matrix for salt removal protocols.

References

  • Mechanisms of Catalyst Poisoning: Erhardt, S., et al. "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes."[1] Journal of the American Chemical Society, vol. 130, no.[1] 14, 2008, pp. 4828–4845.[1]

  • Amine Salts in Coupling: Green, R. A., & Hartwig, J. F.[1][7] "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts." Organic Letters, vol. 16, no.[1][7] 17, 2014, pp. 4388–4391.[1]

  • General Buchwald-Hartwig Guide: "Buchwald-Hartwig Cross Coupling Reaction." Organic Chemistry Portal.

  • Solubility Data: "4-(2-Pyridyl)aniline Properties and Synthesis." ChemicalBook.[1]

Sources

Troubleshooting

Handling moisture sensitivity of 4-(Pyridin-2-yl)aniline hydrochloride

Topic: Moisture Sensitivity & Handling Protocols Case ID: T-PYR-ANI-HCl-001 Status: Active Guide Audience: Synthetic Chemists, Process Development Scientists Core Directive: The Hygroscopic Challenge 4-(Pyridin-2-yl)anil...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Moisture Sensitivity & Handling Protocols

Case ID: T-PYR-ANI-HCl-001 Status: Active Guide Audience: Synthetic Chemists, Process Development Scientists

Core Directive: The Hygroscopic Challenge

4-(Pyridin-2-yl)aniline hydrochloride is a bifunctional building block containing both a basic pyridine nitrogen and a nucleophilic aniline amine. As a hydrochloride salt, this compound exhibits significant hygroscopicity .

The salt lattice energy is often disrupted by atmospheric moisture, leading to the formation of hydrates or "gums." This is not merely a physical inconvenience; it introduces a stoichiometric silent error in precision chemistry (e.g., Buchwald-Hartwig cross-couplings), where molecular weight shifts caused by water uptake can lead to under-loading of the limiting reagent.

Module A: Diagnosis & Analysis

How do I determine if my lot has been compromised by moisture?

Visual Inspection
  • Pristine State: Free-flowing, off-white to pale yellow crystalline powder.

  • Compromised State: Clumping, adhesion to glass walls, or a "wet sand" texture.

  • Critical Warning: If the material has turned dark brown or black, oxidative degradation has likely occurred alongside hydration. Recrystallization is required before drying.[1]

Quantitative Analysis: The qNMR Protocol

Why qNMR over Karl Fischer (KF)? While KF is the gold standard for water, it consumes significant material. qNMR is non-destructive (if recovered) and provides a simultaneous purity check.

Protocol: Water Content via 1H-NMR

  • Solvent: Dissolve ~10 mg of the salt in DMSO-d6 (dry ampoule grade). DMSO is preferred over CDCl3 as it breaks up water-salt H-bonds.

  • Internal Standard: Add a known mass of 1,3,5-trimethoxybenzene (non-hygroscopic, distinct singlet at ~6.1 ppm).

  • Acquisition: Set relaxation delay (

    
    ) to 
    
    
    
    seconds to ensure full relaxation of water protons.
  • Calculation:

    
    
    Note: In DMSO-d6, the 
    
    
    
    peak typically appears at ~3.33 ppm but can shift with concentration and pH.

Module B: Remediation (Drying Protocols)

My sample is wet. How do I restore it without decomposition?

Method 1: Vacuum Oven (Preferred)

Best for: Bulk batches (>1g) with high thermal stability.

  • Container: Use a wide-mouth vial or watch glass to maximize surface area.

  • Desiccant: Place a tray of Phosphorus Pentoxide (

    
    )  or activated silica gel in the bottom of the oven.
    
  • Conditions:

    • Temp: 40–50 °C (Do not exceed 80 °C to avoid HCl dissociation).

    • Vacuum: < 5 mbar.

    • Time: 12–24 hours.

  • Verification: Weigh until constant mass (

    
    ).
    
Method 2: Azeotropic Drying

Best for: Sticky gums or when vacuum ovens are unavailable.

  • Dissolution: Dissolve the wet salt in a minimum amount of Methanol (to break the hydrate lattice).

  • Azeotrope Addition: Add 10 volumes of Toluene .

  • Evaporation: Rotovap at 45 °C. The Methanol/Toluene/Water ternary azeotrope will carry off the moisture.

  • Repeat: Repeat the Toluene chase 2x.

  • Final State: The product should crash out as a fine solid.

Workflow Visualization: Drying Decision Tree

DryingProtocol Start Start: Wet Salt StateCheck Physical State? Start->StateCheck Solid Free-flowing / Clumpy StateCheck->Solid Gum Sticky Gum / Oil StateCheck->Gum VacOven Vacuum Oven (40°C, P2O5, 24h) Solid->VacOven Azeotrope Azeotropic Distillation (MeOH -> Toluene) Gum->Azeotrope CheckWeight Check Weight Constancy VacOven->CheckWeight Azeotrope->VacOven Final Polish CheckWeight->VacOven Not Constant Done Ready for Synthesis CheckWeight->Done Constant

Figure 1: Decision matrix for selecting the appropriate drying protocol based on the physical state of the material.

Module C: Impact on Synthesis (Troubleshooting)

Why did my reaction fail?

The "Hidden Stoichiometry" Trap

In transition-metal catalysis (e.g., Buchwald-Hartwig), the stoichiometry of the base is critical.

  • Scenario: You weigh 1.00 g of "Aniline HCl."

  • Reality: If the salt contains 10 wt% water, you have only 0.90 g of reactant.

  • Consequence: You have under-dosed the limiting reagent, and the excess water will consume your base (e.g., NaOtBu) via hydrolysis, killing the catalytic cycle.

Data: Stoichiometric Shift Table

Water Content (wt%) Effective MW ( g/mol ) Actual Mmol per 1.0g Error vs Theoretical
0% (Dry) 206.67 4.84 0%
5% 217.54 4.60 -5.0%
10% 229.63 4.35 -10.1%

| 15% (Gum) | 243.14 | 4.11 | -15.1% |

Reaction Failure Mechanism

ReactionFailure Input Reaction Mix: Pd Catalyst + Base (NaOtBu) + Wet Aniline HCl PathA Path A: Desired Deprotonation Input->PathA Base reacts with HCl PathB Path B: Parasitic Hydrolysis Input->PathB Base reacts with H2O ActiveSpecies Active Aniline (Free Base) PathA->ActiveSpecies DeadBase Quenched Base (NaOH + tBuOH) PathB->DeadBase Product C-N Coupled Product ActiveSpecies->Product Pd Cycle Failure Stalled Reaction (Catalyst Poisoning) DeadBase->Failure pH Drop

Figure 2: Mechanistic pathway showing how moisture content competes with the desired deprotonation step in base-mediated cross-coupling reactions.

Module D: Handling & Storage FAQs

Q: Can I weigh this on the open bench? A: Only for rough work. For precise catalysis:

  • Ideal: Weigh inside an Argon/Nitrogen glovebox.

  • Alternative: Use the "Difference Weighing" technique.

    • Tare a capped vial containing the solid.

    • Quickly transfer solid to the reaction vessel.

    • Immediately recap and weigh the vial again.

    • The mass difference is the added amount (minimizes exposure time).

Q: How should I store the bulk bottle? A:

  • Primary: Tightly capped, Parafilm-sealed.

  • Secondary: Inside a desiccator cabinet with active silica gel or Drierite.

  • Temp: 2–8 °C (Refrigeration slows oxidative degradation, but warm to Room Temp before opening to prevent condensation).

Q: The salt smells like pyridine. Is it bad? A: A faint smell is normal. A strong smell indicates HCl dissociation . The salt may have reverted to the free base. Check pH or run an NMR; if the HCl stoichiometry is < 1.0, re-acidify with HCl in Dioxane and recrystallize.

References

  • Quantitative NMR (qNMR) for Water Determination Source: American Chemical Society (ACS) / Analytical Chemistry Snippet: "Simple and User-Friendly Methodology for Crystal Water Determination by Quantitative Proton NMR Spectroscopy... The qNMR method for water content measurement is straightforward, reproducible, and accurate."[2]

  • Drying Organic Solvents and Reagents Source: Journal of Organic Chemistry Snippet: "Quantitative Evaluation of the Efficiency of Several Desiccants... Recommendations are made relating to optimum drying agents/conditions."

  • Impact of Water on Buchwald-Hartwig Amination Source: Journal of Organic Chemistry / PubMed Snippet: "The presence of water was found to have a significant impact on the conversion of some Hartwig-Buchwald reactions... water can hinder the reaction."[3]

  • Aniline Hydrochloride Safety & Handling Source: International Chemical Safety Cards (ICSC) Snippet: "HYGROSCOPIC WHITE CRYSTALS.[4][5] TURNS DARK ON EXPOSURE TO AIR AND LIGHT...[1][4][5] Decomposes on heating... producing toxic fumes."[4][5]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Synthesis of 4-(Pyridin-2-yl)aniline: The Role of Elemental Analysis

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity and purity is a cornerstone of scientific rigor. The synthesis of heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity and purity is a cornerstone of scientific rigor. The synthesis of heterocyclic compounds like 4-(Pyridin-2-yl)aniline, a key building block in medicinal chemistry, demands a robust validation strategy. This guide provides an in-depth comparison of analytical techniques for this purpose, with a primary focus on the foundational method of elemental analysis, contextualized against modern spectroscopic approaches.

The Synthetic Challenge: Purity and Identity

The synthesis of 4-(Pyridin-2-yl)aniline is commonly achieved through methods like the Suzuki-Miyaura cross-coupling or the reduction of a nitro-precursor.[1][2] A typical reduction pathway involves the catalytic hydrogenation of 2-(4-nitrophenyl)pyridine.[2] While effective, these reactions can yield by-products or contain residual starting materials. Therefore, validating the final product is not merely a formality but a critical step to ensure the integrity of subsequent research and development.

Elemental Analysis: The Gold Standard for Empirical Formula Validation

Elemental analysis, often referred to as CHN analysis, is a quantitative technique that determines the mass percentage of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound.[3] The method is based on the complete combustion of a small, precisely weighed sample at high temperatures (often exceeding 1000°C) in the presence of excess oxygen.[4][5] The resulting combustion gases—carbon dioxide (CO₂), water vapor (H₂O), and nitrogen oxides (NOx), which are subsequently reduced to N₂—are separated and quantified by a detector, such as a thermal conductivity detector.[6]

The power of elemental analysis lies in its ability to directly verify the empirical formula of the synthesized compound. For 4-(Pyridin-2-yl)aniline (Molecular Formula: C₁₁H₁₀N₂), the theoretical elemental composition provides a clear benchmark for experimental results.[7][8]

Theoretical vs. Experimental Data Comparison

A synthesized sample of high purity should yield experimental values that closely match the theoretical percentages. A generally accepted tolerance in pharmaceutical and academic research is a deviation of no more than ±0.4% from the theoretical value for each element.

ElementMolecular FormulaTheoretical Mass %Acceptable Experimental Range (%)
Carbon (C)C₁₁H₁₀N₂77.62%77.22% - 78.02%
Hydrogen (H)C₁₁H₁₀N₂5.92%5.52% - 6.32%
Nitrogen (N)C₁₁H₁₀N₂16.46%16.06% - 16.86%
Experimental Protocol: CHN Elemental Analysis

Causality: The following protocol is designed to ensure complete combustion and accurate detection, which are critical for reliable results. The use of a microbalance is essential due to the high sensitivity of the analysis to sample weight.[9]

  • Sample Preparation:

    • Ensure the 4-(Pyridin-2-yl)aniline sample is homogenous and has been thoroughly dried to remove residual solvents, as water can affect the results.[6]

    • Using a calibrated microbalance, accurately weigh 1-3 mg of the sample into a tin or silver capsule.

    • Seal the capsule securely to encase the sample.

  • Instrument Setup:

    • Calibrate the elemental analyzer using a certified standard, such as acetanilide or sulfanilamide, which has a known C, H, N composition.

  • Analysis:

    • Place the sealed sample capsule into the instrument's autosampler.

    • Initiate the combustion sequence. The sample is dropped into a high-temperature furnace.

    • The resultant gases are passed through a reduction tube and separation column.

    • The thermal conductivity detector measures the concentration of CO₂, H₂O, and N₂.

  • Data Processing:

    • The instrument's software calculates the percentage of C, H, and N based on the sample weight and detector response.

    • Compare the experimental percentages to the theoretical values for C₁₁H₁₀N₂.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Validation Dry Dry Homogenous Sample Weigh Weigh 1-3 mg on Microbalance Dry->Weigh Seal Seal in Tin Capsule Weigh->Seal Combust High-Temp Combustion (>1000°C) Seal->Combust Separate Gas Chromatography Separation Combust->Separate Detect Thermal Conductivity Detector (TCD) Separate->Detect Calculate Calculate %C, %H, %N Detect->Calculate Compare Compare to Theoretical Values Calculate->Compare Validate Purity & Empirical Formula Confirmed (±0.4%) Compare->Validate

Workflow for Elemental Analysis Validation.

Alternative and Complementary Validation Methods

While elemental analysis confirms composition and purity, it provides no information about the specific arrangement of atoms. For comprehensive validation, it must be paired with spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of an organic molecule. It provides information on the chemical environment, connectivity, and stereochemistry of atoms.

  • ¹H NMR: For 4-(Pyridin-2-yl)aniline, the proton NMR spectrum will show distinct signals for the aromatic protons on both the pyridine and aniline rings, as well as a characteristic broad signal for the amine (-NH₂) protons.[2] The splitting patterns and integration values confirm the relative positions and number of protons.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of carbon signals (11 for 4-(Pyridin-2-yl)aniline), confirming the carbon skeleton of the molecule.[2]

Experimental Protocol: NMR Sample Preparation

  • Dissolve ~5-10 mg of the synthesized 4-(Pyridin-2-yl)aniline in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Add a small amount of a reference standard like tetramethylsilane (TMS) if not already present in the solvent.

  • Acquire the ¹H and ¹³C NMR spectra.

  • Process the data and compare the chemical shifts, splitting patterns, and integrations to known literature values or predicted spectra.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

  • Function: For 4-(Pyridin-2-yl)aniline (MW: 170.21 g/mol ), a high-resolution mass spectrum should show a prominent ion peak corresponding to the protonated molecule ([M+H]⁺) at m/z 171.0844.[2][7]

  • Trustworthiness: This technique provides definitive confirmation of the molecular weight, ruling out many potential impurities or alternative structures that might coincidentally have a similar elemental composition. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for separating and identifying trace impurities.[11]

Experimental Protocol: LC-MS Analysis

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[11]

  • Inject a small volume of the solution into the LC-MS system.

  • The compound is separated from impurities on an HPLC column and then introduced into the mass spectrometer.

  • The mass spectrometer ionizes the molecule (e.g., via electrospray ionization - ESI) and detects the m/z of the resulting ions.

A Multi-Faceted Approach to Validation

A truly self-validating system for synthesis confirmation relies on the synergy of these techniques. Each method provides a piece of the puzzle, and together they create an unambiguous picture of the synthesized compound.

cluster_validation Comprehensive Validation Synthesis Synthesized Product (Crude 4-(Pyridin-2-yl)aniline) Purification Purification (e.g., Column Chromatography) Synthesis->Purification PureProduct Purified Product Purification->PureProduct EA Elemental Analysis (%C, %H, %N) PureProduct->EA NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR MS Mass Spectrometry (m/z) PureProduct->MS Confirmed Validated 4-(Pyridin-2-yl)aniline EA->Confirmed NMR->Confirmed MS->Confirmed

Logical Workflow for Synthesis Validation.
Comparison of Validation Techniques
FeatureElemental Analysis (CHN)NMR SpectroscopyMass Spectrometry (MS)
Primary Information Elemental composition (%C, H, N)Molecular structure & connectivityMolecular weight (m/z)
Purity Assessment High accuracy for bulk purityGood for identifying structural impuritiesHigh sensitivity for trace impurities
Structural Elucidation None (provides empirical formula)Excellent (definitive structure)Limited (confirms MW, fragmentation helps)
Sample Amount 1-3 mg5-10 mg< 1 mg
Key Strength Confirms correct elemental ratioUnambiguous structure determinationConfirms correct molecular weight

Conclusion

Validating the synthesis of a compound like 4-(Pyridin-2-yl)aniline requires more than a single data point. While techniques like NMR and Mass Spectrometry are indispensable for structural confirmation, elemental analysis remains a uniquely powerful and essential tool for orthogonally verifying the empirical formula and assessing the absolute purity of the final product. It serves as a fundamental check that the correct atoms are present in the correct ratios. For researchers in drug development, where precision and certainty are paramount, the combined application of elemental analysis with modern spectroscopic methods constitutes the most trustworthy and authoritative approach to product validation.

References

  • AZoM. (2023, November 2). How Does a CHNSO Analyzer Work? Available at: [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. Available at: [Link]

  • Elementar. Elemental analysis: operation & applications. Available at: [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Available at: [Link]

  • PubChem. 4-(Pyridin-2-yl)aniline. Available at: [Link]

  • MDPI. (2022, February 9). Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. Available at: [Link]

  • SupraBank. Molecules - 4-(2-pyridyl)aniline. Available at: [Link]

  • PubChem. 4-(Pyrimidin-2-yl)aniline. Available at: [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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4-(Pyridin-2-yl)aniline hydrochloride
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